Sole Imidazolidinone Scaffold Enabling the DHP-Val-FTH Internal Standard for Glycidol Biomonitoring
Among the imidazolidinone class, only the 2,3-dihydroxypropyl-substituted scaffold provides the precise vicinal diol architecture required for the fluorescein thiohydantoin (FTH) internal standard used to quantify glycidol hemoglobin adducts. The standard, designated DHP-Val-d7-FTH, incorporates the 3-(2,3-dihydroxypropyl)imidazolidinone nucleus and enables a limit of detection of 4 fmol DHP-Val-FTH per injection, corresponding to 0.7 pmol 2,3-diHOPr-Val per gram hemoglobin [1]. The unsubstituted or monohydroxy imidazolidinones (e.g., 1-(2-hydroxyethyl)-, 1-(2-hydroxypropyl)-, or 1,3-dimethyl-2-imidazolidinone) cannot form the requisite thiohydantoin adduct because they lack the 2,3-diol arrangement needed for Edman degradation trapping with FITC [1]. This structural requirement renders the 2,3-dihydroxypropyl imidazolidinone quantitatively irreplaceable in any glycidol biomonitoring assay.
| Evidence Dimension | Capability to serve as FITC-thiohydantoin internal standard precursor for glycidol adduct quantification |
|---|---|
| Target Compound Data | DHP-Val-d7-FTH (built on 3-(2,3-dihydroxypropyl)imidazolidinone core): LOD = 4 fmol per injection; quantitative range 0.7 pmol/g Hb; adduct levels 2.2–4.9 pmol/g Hb in non-smokers |
| Comparator Or Baseline | 1-(2-Hydroxyethyl)imidazolidin-2-one, 1-(2-hydroxypropyl)imidazolidin-2-one, 1,3-dimethyl-2-imidazolidinone: structurally incapable of forming the 2,3-diol-FITC adduct; no analytical utility for glycidol hemoglobin adduct measurement. |
| Quantified Difference | Target compound: functional; comparators: non-functional for this application (binary difference). LOD for target-derived standard: 4 fmol. |
| Conditions | Modified Edman degradation of N-terminal valine adduct of hemoglobin, FITC trapping, UPLC-MS/MS quantification; human blood samples from 12 non-smoking participants. |
Why This Matters
For laboratories or CROs conducting glycidol exposure assessment under IARC Group 2A guidelines, no alternative imidazolidinone can replace the 2,3-dihydroxypropyl variant as the DHP-FTH standard precursor, making it a mandatory procurement for regulatory biomonitoring studies.
- [1] Hielscher J, Monien BH, Abraham K, Jessel S, Seidel A, Lampen A. An isotope-dilution UPLC-MS/MS technique for the human biomonitoring of the internal exposure to glycidol via a valine adduct at the N-terminus of hemoglobin. J Chromatogr B. 2017; 1058: 1–8. DOI: 10.1016/j.jchromb.2017.05.022. View Source
